(4S,4'S)-2,2'-(4-bromopyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
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Overview
Description
(4S,4’S)-2,2’-(4-bromopyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a complex organic compound that features a bromopyridine core with two oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(4-bromopyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Bromopyridine Core: The bromopyridine core can be synthesized through halogenation of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of Oxazole Rings: The oxazole rings can be attached to the bromopyridine core through a series of condensation reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-(4-bromopyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine core can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole rings can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4S,4’S)-2,2’-(4-bromopyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a therapeutic agent. Its ability to interact with biological targets could make it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In industry, (4S,4’S)-2,2’-(4-bromopyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-(4-bromopyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine core and oxazole rings can form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4S,4’S)-2,2’-(4-chloropyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole): Similar structure with a chlorine atom instead of bromine.
(4S,4’S)-2,2’-(4-fluoropyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole): Similar structure with a fluorine atom instead of bromine.
(4S,4’S)-2,2’-(4-iodopyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole): Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (4S,4’S)-2,2’-(4-bromopyridine-2,6-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) lies in its specific bromine substitution, which can impart different reactivity and properties compared to its halogenated analogs. This can influence its behavior in chemical reactions and its interactions with biological targets.
Properties
Molecular Formula |
C19H26BrN3O2 |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
(4S)-2-[4-bromo-6-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4-tert-butyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C19H26BrN3O2/c1-18(2,3)14-9-24-16(22-14)12-7-11(20)8-13(21-12)17-23-15(10-25-17)19(4,5)6/h7-8,14-15H,9-10H2,1-6H3/t14-,15-/m1/s1 |
InChI Key |
ZPJGGBWUQPNTDI-HUUCEWRRSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@H](CO3)C(C)(C)C)Br |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)C(C)(C)C)Br |
Origin of Product |
United States |
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